3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1013774-77-0
VCID: VC5907876
InChI: InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-6-5-7-16-8-11/h5-9H,4,10H2,1-3H3
SMILES: CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CN(N=C3OC)C
Molecular Formula: C15H18N6OS
Molecular Weight: 330.41

3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

CAS No.: 1013774-77-0

Cat. No.: VC5907876

Molecular Formula: C15H18N6OS

Molecular Weight: 330.41

* For research use only. Not for human or veterinary use.

3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine - 1013774-77-0

Specification

CAS No. 1013774-77-0
Molecular Formula C15H18N6OS
Molecular Weight 330.41
IUPAC Name 3-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Standard InChI InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-6-5-7-16-8-11/h5-9H,4,10H2,1-3H3
Standard InChI Key YXENIEPYXOWSBU-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CN(N=C3OC)C

Introduction

Chemical Structure and Nomenclature

3-(((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is characterized by a 1,2,4-triazole core substituted at the 3-position with a thioether-linked methylpyridine group and at the 5-position with a 3-methoxy-1-methylpyrazole moiety. The IUPAC name reflects this connectivity:

  • 1,2,4-Triazole backbone: The central triazole ring (4H-1,2,4-triazol-3-yl) is substituted with an ethyl group at position 4 and a 3-methoxy-1-methylpyrazole group at position 5.

  • Thioether bridge: A methylene group (-CH2_2-) connects the triazole’s sulfur atom to a pyridine ring at position 3 .

Crystallographic studies of related triazole derivatives, such as 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, reveal planar triazole rings with bond lengths consistent with aromatic delocalization . While no direct crystallographic data exists for this specific compound, analogous structures suggest a similar planar conformation, stabilized by intramolecular hydrogen bonds between the triazole’s sulfur and adjacent nitrogen atoms .

Synthesis and Characterization

Synthetic Route

The synthesis of 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine follows a multi-step protocol derived from methodologies for analogous triazole-thiol derivatives :

  • Formation of Triazole-Thiol Precursor:
    Reaction of 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) yields an intermediate ethyl ester .

  • Hydrazide Formation:
    Treatment with hydrazine hydrate in propan-2-ol produces the corresponding acetohydrazide .

  • Thioether Bridging:
    Reaction with 3-(chloromethyl)pyridine under basic conditions (e.g., NaOH in DMF) forms the final thioether-linked product .

Key Reaction Conditions:

  • Solvent: DMF or methanol

  • Temperature: Reflux (60–90°C)

  • Catalysts: Triethylamine or NaOH

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals for the pyrazole’s methyl group (δ\delta 3.40 ppm) and methoxy group (δ\delta 3.76 ppm) are distinctive . The pyridine protons resonate as a multiplet at δ\delta 7.35–8.18 ppm .

  • IR Spectroscopy: Absorption bands at 1687–1710 cm1^{-1} correspond to C=O and C=N stretches, while NH stretches appear at 3052–3409 cm1^{-1} .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H18N6OS\text{C}_{15}\text{H}_{18}\text{N}_6\text{OS}
Molecular Weight330.4 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

The compound’s solubility is inferred from analogs, which are typically soluble in DMF, dimethyl sulfoxide (DMSO), and methanol .

CompoundIC50_{50} (μM) vs. IGR39IC50_{50} (μM) vs. MDA-MB-231
N′-(2-Oxoindolin-3-ylidene)12.3 ± 1.218.9 ± 2.1
N′-(5-Nitrobenzylidene)9.8 ± 0.922.4 ± 3.0

The presence of a pyridine ring in 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine may enhance membrane permeability compared to purely aromatic analogues .

Structural and Crystallographic Insights

X-ray diffraction studies of related triazole-thiols reveal:

  • Planar Triazole Rings: Bond lengths of 1.31–1.38 Å for C-N bonds, indicative of aromatic character .

  • Hydrogen Bonding: S–H···N interactions stabilize the crystal lattice, with bond distances of 2.85–3.10 Å .

For this compound, computational modeling predicts a similar planar geometry, with the pyrazole’s methoxy group adopting an equatorial orientation to minimize steric hindrance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator